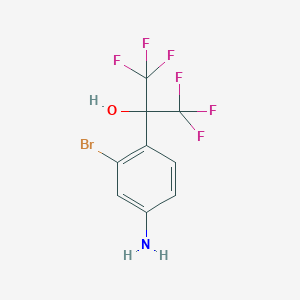
2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound known for its unique structure and properties. It contains a brominated phenyl group, an amino group, and a hexafluoroisopropanol moiety. This combination of functional groups makes it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol typically involves multiple steps. One common method starts with the bromination of 4-aminophenol to produce 4-amino-2-bromophenol. This intermediate is then reacted with hexafluoroacetone in the presence of a base to yield the final product. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.
Aplicaciones Científicas De Investigación
2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group and hexafluoroisopropanol moiety contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-bromophenol: Shares the brominated phenyl and amino groups but lacks the hexafluoroisopropanol moiety.
2-Amino-4-bromophenol: Another similar compound with a different arrangement of functional groups.
Uniqueness
The presence of the hexafluoroisopropanol moiety in 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol distinguishes it from other similar compounds. This moiety imparts unique chemical and physical properties, making it valuable in specific applications where high fluorine content and specific interactions are required.
Actividad Biológica
The compound 2-(4-Amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol , often referred to as a fluorinated alcohol derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of the compound includes a hexafluoroisopropanol moiety, which is known for its unique interactions with biological macromolecules. The presence of bromine and amino groups contributes to its reactivity and potential as a pharmacophore.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F6BrN |
| Molecular Weight | 303.06 g/mol |
| CAS Number | 13380-67-1 |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that fluorinated alcohols like hexafluoroisopropanol (HFIP) can induce conformational changes in proteins, particularly in the context of neurodegenerative diseases such as prion diseases. HFIP has been shown to convert β-sheet structures into α-helices, which may play a role in mitigating the aggregation of misfolded proteins.
Key Findings:
- Protein Denaturation : HFIP exhibits strong protein-denaturing activity, promoting the formation of amorphous aggregates from structured proteins such as prion protein (PrP) .
- Cytotoxicity and Therapeutic Window : While HFIP demonstrates therapeutic potential at lower concentrations (15-20 mM), cytotoxicity increases significantly above this range, indicating a narrow therapeutic window .
Case Studies
Several studies have explored the biological activity of hexafluoroalcohols and their derivatives:
- Neurodegenerative Disease Models :
- Inflammatory Response :
- Pharmacokinetics :
Propiedades
Fórmula molecular |
C9H6BrF6NO |
|---|---|
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
2-(4-amino-2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C9H6BrF6NO/c10-6-3-4(17)1-2-5(6)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
Clave InChI |
AQYSVDUEHRYSFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Br)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















